3,4,6-三-O-乙酰-L-葡糖醛

描述

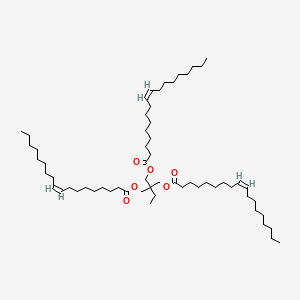

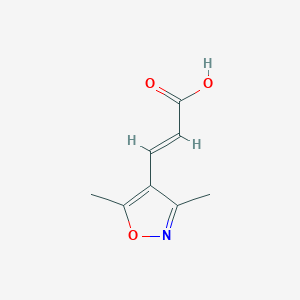

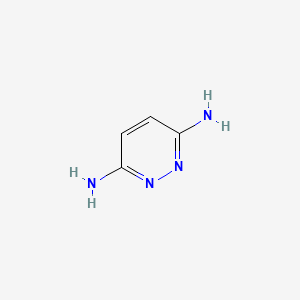

3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .

Synthesis Analysis

3,4,6-Tri-O-acetyl-L-glucal is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-L-glucal is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation isInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 . Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis

3,4,6-Tri-O-acetyl-L-glucal appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .科学研究应用

Synthesis of Oligosaccharides

3,4,6-Tri-O-acetyl-D-glucal: is a valuable building block in the synthesis of oligosaccharides . It is utilized in both solution and solid-phase synthesis methods. This compound is particularly useful for constructing complex carbohydrate structures that are found on the surface of cells and play critical roles in biological processes such as cell-cell recognition and signaling.

Preparation of D-Arabino-Hexenitol

This chemical serves as a precursor in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol . This compound is of interest due to its potential applications in medicinal chemistry, particularly as a starting material for the synthesis of antiviral agents.

作用机制

Target of Action

3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound used extensively in the synthesis of a wide range of carbohydrate derivatives . It is a building block for the synthesis of oligosaccharides in both solution and solid-phase . It is also used in the preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol .

Mode of Action

3,4,6-Tri-O-acetyl-L-glucal, also known as a glycal, is an unsaturated sugar derivative in which the double bond engages the anomeric carbon atom . This structure allows for regio- and stereoselective transformations, directly or indirectly related to glycosylation . It can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . It can also undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .

Biochemical Pathways

The biochemical pathways affected by 3,4,6-Tri-O-acetyl-L-glucal are primarily those involved in the synthesis of carbohydrates. It plays a crucial role in the synthesis of 2-deoxy sugars and oligosaccharides , and also serves as precursors of C-glycosyl compounds .

Result of Action

The molecular and cellular effects of 3,4,6-Tri-O-acetyl-L-glucal’s action are seen in the wide range of carbohydrate derivatives it helps synthesize . These derivatives have applications in various fields, including drug discovery, due to the role of glycoconjugates in biological recognition and signal transduction processes .

Action Environment

The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-L-glucal can be influenced by various environmental factors. For instance, the presence of a Lewis acid can trigger a Ferrier rearrangement . .

安全和危害

未来方向

3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .

属性

IUPAC Name |

[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-L-glucal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)